molecular formula C3H7ClN2 B7817624 1-Cyanoethylazanium;chloride

1-Cyanoethylazanium;chloride

Cat. No.: B7817624
M. Wt: 106.55 g/mol
InChI Key: WJGQCCPNVRCAQI-UHFFFAOYSA-N
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Description

1-Cyanoethylazanium;chloride is a chemical compound that features a cyano group (-CN) and an ammonium group (-NH3+)

Preparation Methods

The synthesis of 1-Cyanoethylazanium;chloride typically involves the reaction of cyanoacetic acid with ethylamine, followed by the addition of hydrochloric acid to form the chloride salt. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Water or an organic solvent like ethanol.

    Catalyst: None required for this straightforward synthesis.

Industrial production methods may involve similar steps but on a larger scale, with considerations for purity and yield optimization.

Chemical Reactions Analysis

1-Cyanoethylazanium;chloride undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can be substituted by nucleophiles under basic conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common reagents and conditions used in these reactions include:

    Nucleophiles: Sodium hydroxide, potassium hydroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) environments.

Major products formed from these reactions include substituted amines, primary amines, and carboxylic acids.

Scientific Research Applications

1-Cyanoethylazanium;chloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Medicine: Investigated for its role in drug synthesis and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 1-Cyanoethylazanium;chloride involves its ability to participate in nucleophilic substitution and reduction reactions. The cyano group acts as an electrophile, making it susceptible to attack by nucleophiles. The ammonium group can stabilize the compound in various reaction conditions.

Comparison with Similar Compounds

Similar compounds to 1-Cyanoethylazanium;chloride include:

    Cyanoacetic acid: Similar in structure but lacks the ammonium group.

    Ethylamine: Contains the amine group but lacks the cyano group.

    Acrylonitrile: Contains a cyano group but differs in its overall structure.

This compound is unique due to the presence of both the cyano and ammonium groups, which allows it to participate in a wider range of chemical reactions compared to its analogs.

Properties

IUPAC Name

1-cyanoethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2.ClH/c1-3(5)2-4;/h3H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGQCCPNVRCAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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